N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-dicarboxamide) backbone. Key structural features include:
- N1-substituent: An isopropyl group, contributing to hydrophobicity and steric effects.
- N2-substituent: A pyrrolidin-2-ylmethyl moiety modified at the 1-position with a (4-methoxyphenyl)sulfonyl (MOS) group .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLIZBHICKFGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be deconstructed into three primary components (Figure 1):
- Oxalamide core (N1-isopropyl-N2-alkyloxalamide)
- Pyrrolidine scaffold (1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)
- Methylene linker connecting the pyrrolidine and oxalamide moieties
Two dominant synthetic strategies emerge from literature:
Detailed Synthetic Routes
Pyrrolidine Scaffold Synthesis
The 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl moiety is typically prepared via:
Ring-Closing Metathesis (RCM)
- Substrate : N-allyl-4-methoxybenzenesulfonamide
- Catalyst : Grubbs 2nd generation (5 mol%)
- Conditions : Dichloromethane, 40°C, 12h
- Yield : 78–82%
Cyclization of γ-Amino Sulfonamides
Oxalamide Core Formation
Critical methods for oxalamide synthesis include:
Ruthenium-Catalyzed Dehydrogenative Coupling
- Catalyst : Ru-MACHO® BH (1 mol%)
- Substrates : Ethylene glycol + isopropylamine
- Conditions : Toluene, 110°C, H2 gas evolution
- Yield : 66–96%
Classical Amide Coupling
Final Assembly Strategies
Sequential Alkylation-Sulfonylation
- Pyrrolidine methylation via Mannich reaction
- Sulfonylation with 4-methoxybenzenesulfonyl chloride
- Conditions : CH2Cl2, Et3N, 0°C, 2h
- Yield : 92%
- Oxalamide coupling using EDC/HOBt
Convergent Suzuki-Miyaura Coupling
Comparative Analysis of Methodologies
Critical Reaction Optimization
Sulfonylation Efficiency
Emerging Technologies
Continuous Flow Synthesis
Analytical Characterization Benchmarks
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group may yield corresponding quinones, while reduction of the oxalamide linkage can produce primary or secondary amines.
Scientific Research Applications
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl sulfonyl group play crucial roles in binding to target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally or functionally related compounds:
Key Observations :
Structural Diversity: The target compound’s MOS-pyrrolidinylmethyl group distinguishes it from bis-sulfones (e.g., Sch225336) and imidazolidinone-containing oxalamides (Compounds 9 and 10). The pyrrolidine ring may confer conformational flexibility compared to rigid aromatic systems . Unlike Astemizole, which relies on a benzimidazole-piperidine scaffold for H1 antagonism, the target compound’s sulfonyl-oxalamide structure suggests divergent biological targets .
Physicochemical Trends: Sulfonyl groups (e.g., in Sch225336 and the target compound) enhance polarity and thermal stability, whereas methoxy and aromatic groups (e.g., in Astemizole) increase lipophilicity . Imidazolidinone-containing oxalamides (Compounds 9 and 10) exhibit higher melting points (215–250°C) than typical sulfonamides, likely due to hydrogen bonding from amide and hydroxyl groups .
Biological Implications: Sulfonyl groups in Sch225336 and the target compound may facilitate interactions with cysteine residues or polar pockets in proteins, a feature absent in Astemizole’s mechanism . The absence of methyl groups in Compound 9 versus Compound 10 highlights how minor structural changes (e.g., methylation) alter chromatographic behavior (Rf values) and thermal stability .
Biological Activity
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of oxalamides, characterized by the presence of an oxalamide core and a sulfonamide group. The general synthetic route for this compound typically involves several steps:
- Formation of the Pyrrolidine Derivative : The synthesis begins with the preparation of the pyrrolidine derivative, which is crucial for the compound's activity.
- Introduction of the Oxalamide Group : This is achieved through the reaction of oxalyl chloride with an appropriate amine under controlled conditions.
- Alkylation with Isopropyl Group : The isopropyl group is introduced via alkylation using isopropyl bromide and a strong base.
Pharmacological Properties
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation, suggesting that this compound may have similar effects .
- Neuropharmacological Effects : The interaction with neurotransmitter systems hints at potential applications in treating neurological disorders.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
In Vitro Studies
Recent studies have focused on the in vitro evaluation of this compound against different cancer cell lines. For instance, compounds structurally related to it have shown significant cytotoxicity against cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent .
Comparative Analysis
A comparative analysis with similar compounds reveals unique properties attributed to the oxalamide core:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | Oxalamide core, pyrrolidine ring | Antimicrobial, anticancer |
| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)acetamide | Acetamide instead of oxalamide | Lower anticancer activity |
| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)urea | Urea group | Reduced biological activity |
Q & A
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Oxalyl chloride, DCM, 0°C | 65% | 85% |
| 2 | TEA, THF, RT | 78% | 92% |
| 3 | Column chromatography | 60% | 98% |
Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR spectroscopy : Use - and -NMR to confirm the oxalamide backbone and substituent connectivity. Key signals include:
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 464.12) .
- X-ray crystallography : Resolve stereochemistry and confirm the sulfonyl-pyrrolidine conformation .
How can researchers determine the compound’s solubility for in vitro assays?
- Solvent screening : Test solubility in DMSO (primary stock), PBS, and cell culture media using nephelometry or UV-Vis spectroscopy .
- LogP estimation : Calculate via HPLC retention time (C18 column, acetonitrile/water gradient) to predict membrane permeability .
Advanced Research Questions
What experimental approaches are recommended to elucidate the compound’s mechanism of action against enzyme targets?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC values under varying pH and temperature conditions .
- Biophysical techniques :
- Surface plasmon resonance (SPR) to quantify binding kinetics (, ) .
- Molecular docking (AutoDock Vina) to predict interactions with catalytic sites .
- Cellular assays : Monitor downstream pathway modulation (e.g., Western blot for phosphorylated proteins) .
Q. Table 2: Example Enzyme Inhibition Data
| Target Enzyme | IC (nM) | Assay Type | Reference |
|---|---|---|---|
| Kinase X | 12.5 ± 1.2 | Fluorescent | |
| Protease Y | 45.3 ± 3.8 | Colorimetric |
How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .
- Backbone modification : Replace pyrrolidine with piperidine or morpholine to evaluate steric impacts .
- Bioassay prioritization : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) using high-throughput screening (HTS) .
How can contradictory bioactivity data across studies be resolved?
- Control experiments : Verify compound stability (e.g., LC-MS for degradation products) and assay reproducibility .
- Structural analogs : Compare data with related oxalamides (e.g., N1-(2-chlorophenyl)-N2-... derivatives) to identify substituent-specific trends .
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify confounding factors (e.g., assay pH, cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
